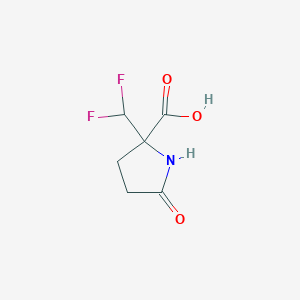

2-(Difluoromethyl)-5-oxopyrrolidine-2-carboxylic acid

Description

2-(Difluoromethyl)-5-oxopyrrolidine-2-carboxylic acid is a compound of significant interest in the field of organic chemistry. This compound contains a difluoromethyl group, which is known for its unique chemical properties and potential applications in various scientific fields. The presence of the difluoromethyl group can influence the compound’s reactivity, stability, and biological activity, making it a valuable subject for research and industrial applications.

Properties

Molecular Formula |

C6H7F2NO3 |

|---|---|

Molecular Weight |

179.12 g/mol |

IUPAC Name |

2-(difluoromethyl)-5-oxopyrrolidine-2-carboxylic acid |

InChI |

InChI=1S/C6H7F2NO3/c7-4(8)6(5(11)12)2-1-3(10)9-6/h4H,1-2H2,(H,9,10)(H,11,12) |

InChI Key |

BKGCOXTYIOMIGE-UHFFFAOYSA-N |

Canonical SMILES |

C1CC(NC1=O)(C(F)F)C(=O)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Difluoromethyl)-5-oxopyrrolidine-2-carboxylic acid typically involves the introduction of the difluoromethyl group into a pyrrolidine ring. One common method is the difluoromethylation of a suitable precursor, such as a pyrrolidine derivative, using difluoromethylating agents. These agents can include difluoromethyl iodide (CF2HI) or difluoromethyl sulfone (CF2HSO2Ph) under specific reaction conditions .

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of advanced difluoromethylation reagents and catalysts can streamline the production process, making it more efficient and scalable .

Chemical Reactions Analysis

Types of Reactions

2-(Difluoromethyl)-5-oxopyrrolidine-2-carboxylic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.

Substitution: The difluoromethyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) for oxidation, reducing agents like lithium aluminum hydride (LiAlH4) for reduction, and nucleophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield difluoromethyl ketones, while reduction can produce difluoromethyl alcohols .

Scientific Research Applications

Antimicrobial Activity

Recent studies have demonstrated that derivatives of 5-oxopyrrolidine compounds exhibit promising antimicrobial properties against multidrug-resistant pathogens. For instance, a study evaluated the antimicrobial efficacy of various derivatives against Gram-positive bacteria such as Staphylococcus aureus and Enterococcus faecalis. Compounds derived from 5-oxopyrrolidine demonstrated structure-dependent activity, with some exhibiting significant inhibition against vancomycin-intermediate strains of S. aureus .

| Compound | Target Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Compound A | S. aureus (vancomycin-intermediate) | 16 µg/mL |

| Compound B | E. faecalis | 32 µg/mL |

| Compound C | C. difficile | 64 µg/mL |

These findings indicate that derivatives of 2-(difluoromethyl)-5-oxopyrrolidine-2-carboxylic acid could serve as a basis for developing new antibiotics to combat resistant strains.

Anticancer Activity

The anticancer potential of 2-(difluoromethyl)-5-oxopyrrolidine-2-carboxylic acid has also been investigated. In vitro studies using A549 human lung adenocarcinoma cells revealed that certain derivatives exhibited cytotoxic effects comparable to established chemotherapeutic agents like cisplatin. The structure-activity relationship (SAR) analysis indicated that modifications to the pyrrolidine ring significantly influenced anticancer efficacy .

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| Compound D | A549 (lung adenocarcinoma) | 10 µM |

| Compound E | HSAEC-1 (non-cancerous control) | >100 µM |

The selective toxicity towards cancer cells over normal cells underscores the potential for these compounds in targeted cancer therapies.

Inhibition of Key Biological Pathways

The mechanisms by which these compounds exert their effects involve the inhibition of critical biological pathways in both microbial and cancer cells. For antimicrobial activity, compounds may disrupt bacterial cell wall synthesis or inhibit essential metabolic pathways, leading to cell death. In cancer cells, the compounds may induce apoptosis through various signaling pathways, including those involving caspases and mitochondrial dysfunction .

Case Study 1: Development of Antimicrobial Agents

In a recent research initiative, a library of 5-oxopyrrolidine derivatives was synthesized and screened against WHO-priority pathogens. The study highlighted the effectiveness of certain derivatives against multidrug-resistant strains, showcasing their potential as lead candidates for further development into clinically viable antibiotics .

Case Study 2: Targeted Cancer Therapy

Another study focused on the anticancer properties of modified pyrrolidine derivatives in A549 cells. The results indicated that specific structural modifications enhanced cytotoxicity while reducing toxicity in non-cancerous cells, suggesting a pathway towards developing selective anticancer therapies .

Mechanism of Action

The mechanism of action of 2-(Difluoromethyl)-5-oxopyrrolidine-2-carboxylic acid involves its interaction with specific molecular targets. The difluoromethyl group can enhance the compound’s binding affinity to enzymes and receptors, influencing their activity. This interaction can modulate various biochemical pathways, leading to the desired therapeutic or biological effects .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other difluoromethylated pyrrolidines and related fluorinated derivatives. Examples include:

- 2-(Trifluoromethyl)-5-oxopyrrolidine-2-carboxylic acid

- 2-(Monofluoromethyl)-5-oxopyrrolidine-2-carboxylic acid .

Uniqueness

What sets 2-(Difluoromethyl)-5-oxopyrrolidine-2-carboxylic acid apart is its specific difluoromethyl group, which imparts unique chemical and biological properties. This group can enhance the compound’s stability, reactivity, and interaction with biological targets, making it a valuable tool in various scientific and industrial applications .

Biological Activity

2-(Difluoromethyl)-5-oxopyrrolidine-2-carboxylic acid is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in anticancer and antimicrobial applications. This article synthesizes findings from various studies to provide a comprehensive overview of the biological activities associated with this compound.

Synthesis and Structure

The synthesis of 2-(Difluoromethyl)-5-oxopyrrolidine-2-carboxylic acid typically involves multi-step organic reactions, including the formation of the pyrrolidine ring and subsequent functionalization. The difluoromethyl group is particularly noteworthy as it can influence the compound's reactivity and biological properties.

Anticancer Activity

Research has demonstrated that derivatives of 5-oxopyrrolidine, including 2-(Difluoromethyl)-5-oxopyrrolidine-2-carboxylic acid, exhibit significant anticancer properties. A study using the A549 human lung adenocarcinoma cell line showed that compounds with this scaffold can reduce cell viability in a dose-dependent manner.

Table 1: Anticancer Activity of 5-Oxopyrrolidine Derivatives

| Compound | IC50 (µM) | Effect on Non-Cancerous Cells |

|---|---|---|

| 2-(Difluoromethyl)-5-oxopyrrolidine-2-carboxylic acid | TBD | Moderate |

| Compound A | 66 | Low |

| Compound B | 21.2 | High |

| Cisplatin (Control) | 10 | N/A |

Note: TBD = To Be Determined; IC50 refers to the concentration required to inhibit cell viability by 50%.

In comparative studies, the difluoromethyl derivative showed moderate cytotoxicity towards non-cancerous cells, suggesting a need for further optimization to enhance selectivity for cancer cells while minimizing toxicity to healthy tissues .

Antimicrobial Activity

The antimicrobial efficacy of 2-(Difluoromethyl)-5-oxopyrrolidine-2-carboxylic acid has been evaluated against various multidrug-resistant pathogens. The compound demonstrated promising activity against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA).

Table 2: Antimicrobial Activity Against Multidrug-Resistant Pathogens

| Pathogen | Minimum Inhibitory Concentration (MIC, µg/mL) |

|---|---|

| MRSA | <32 |

| Klebsiella pneumoniae | <64 |

| Escherichia coli | <128 |

| Pseudomonas aeruginosa | <256 |

The results indicate that the compound's structure plays a crucial role in its antimicrobial efficacy. Modifications to the pyrrolidine core can enhance activity against specific pathogens, highlighting the importance of structure-activity relationship (SAR) studies in drug development .

The mechanism by which 2-(Difluoromethyl)-5-oxopyrrolidine-2-carboxylic acid exerts its biological effects is still under investigation. Preliminary findings suggest that it may induce apoptosis in cancer cells through the activation of caspase pathways and inhibit bacterial growth by disrupting cell wall synthesis or function.

Case Studies

- Anticancer Efficacy : In a study involving various derivatives, it was found that compounds bearing specific substitutions on the pyrrolidine ring exhibited enhanced cytotoxicity against A549 cells compared to standard chemotherapeutics like cisplatin .

- Antimicrobial Resistance : A recent investigation focused on the activity of this compound against resistant strains of Staphylococcus aureus. The results indicated that certain modifications could significantly lower MIC values, suggesting potential for overcoming resistance mechanisms .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.